molecular formula C18H27NO5 B590025 rac N-tert-Butoxycarbonyl Viloxazine CAS No. 1330189-29-1

rac N-tert-Butoxycarbonyl Viloxazine

Cat. No.: B590025
CAS No.: 1330189-29-1
M. Wt: 337.416
InChI Key: FQZIJLMLSFGBFD-UHFFFAOYSA-N
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Preparation Methods

The preparation of rac N-tert-Butoxycarbonyl Viloxazine involves the reaction of Viloxazine with N-tert-butoxycarbonylating agents under basic conditions to form the desired product . The synthetic route can be summarized as follows:

    Starting Material: Viloxazine

    Reagent: N-tert-butoxycarbonylating agent

    Reaction Conditions: Basic conditions (e.g., using a base like sodium hydroxide)

    Product: this compound

Chemical Reactions Analysis

rac N-tert-Butoxycarbonyl Viloxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac N-tert-Butoxycarbonyl Viloxazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: As a derivative of Viloxazine, it may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: It can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of rac N-tert-Butoxycarbonyl Viloxazine is not fully understood. as a derivative of Viloxazine, it may share similar pharmacological properties. Viloxazine is known to modulate serotonin and norepinephrine levels in the brain, which suggests that this compound may also interact with these neurotransmitter systems . The molecular targets and pathways involved likely include serotonin and norepinephrine transporters and receptors.

Comparison with Similar Compounds

rac N-tert-Butoxycarbonyl Viloxazine can be compared with other similar compounds, such as:

    Viloxazine: The parent compound, known for its use as an antidepressant.

    N-tert-Butoxycarbonyl derivatives: Other compounds with the N-tert-butoxycarbonyl group, which may have similar chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which combines the pharmacological properties of Viloxazine with the protective N-tert-butoxycarbonyl group, potentially enhancing its stability and reactivity in certain chemical environments.

Properties

IUPAC Name

tert-butyl 2-[(2-ethoxyphenoxy)methyl]morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-5-21-15-8-6-7-9-16(15)23-13-14-12-19(10-11-22-14)17(20)24-18(2,3)4/h6-9,14H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZIJLMLSFGBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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